1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine
Overview
Description
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific active sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNHWVNDNZXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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